2-(2-methylthiophen-3-yl)ethan-1-amine
Overview
Description
2-(2-methylthiophen-3-yl)ethan-1-amine is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the 3-position and an ethylamine group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve vapor-phase dehydrogenation of suitable precursors. For example, 3-methylthiophene can be produced by the sulfidation of 2-methylsuccinate .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-methylthiophen-3-yl)ethan-1-amine and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl thiophene-3-ethylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The exact pathways involved can vary, but typically include binding to active sites or modulating the activity of specific proteins .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene: A precursor to the drug thenyldiamine and the pesticide morantel.
2-Methylthiophene: An isomer of 3-methylthiophene with similar chemical properties.
Thiophene-2-carboxylic acid: Another thiophene derivative with applications in organic synthesis.
Uniqueness
2-(2-methylthiophen-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11NS |
---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-(2-methylthiophen-3-yl)ethanamine |
InChI |
InChI=1S/C7H11NS/c1-6-7(2-4-8)3-5-9-6/h3,5H,2,4,8H2,1H3 |
InChI Key |
HNFMICGEAVUHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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